molecular formula C17H19NO3 B382149 N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 303794-77-6

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B382149
CAS No.: 303794-77-6
M. Wt: 285.34g/mol
InChI Key: GLLKTSCCXILTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenyl group substituted with an ethyl group at the 2-position and a methoxyphenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: 2-ethylphenylamine and 4-methoxyphenol.

    Reaction: The 2-ethylphenylamine is first reacted with chloroacetyl chloride to form N-(2-ethylphenyl)chloroacetamide.

    Substitution: The N-(2-ethylphenyl)chloroacetamide is then reacted with 4-methoxyphenol in the presence of a base (such as sodium hydroxide) to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(4-hydroxyphenoxy)-N-(2-ethylphenyl)acetamide.

    Reduction: N-(2-ethylphenyl)-2-(4-methoxyphenoxy)ethylamine.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics or anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with protein function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(2-ethylphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-13-6-4-5-7-16(13)18-17(19)12-21-15-10-8-14(20-2)9-11-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLKTSCCXILTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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